2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
Description
Chemical Structure: The compound (CAS: 853723-89-4) features a chloroacetamide core (Cl-CH₂-C(=O)-N-) linked to a 2-[(4-methylphenyl)sulfanyl]ethyl group. The sulfanyl (thioether) bridge connects the ethyl chain to a 4-methyl-substituted benzene ring, contributing to its lipophilicity and conformational flexibility . Molecular Formula: C₁₁H₁₄ClNOS (MW: 243.75 g/mol). Synthesis: Likely prepared via S-alkylation of a thiol-containing precursor (e.g., 2-[(4-methylphenyl)sulfanyl]ethanethiol) with 2-chloroacetamide derivatives under basic conditions, a method analogous to protocols described for similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIIHXJVPBDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(4-methylphenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-chloroacetamide in an appropriate solvent, such as ethanol.
- Add 2-[(4-methylphenyl)sulfanyl]ethylamine to the solution.
- Add sodium hydroxide to the mixture and reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has been studied for its potential as a pharmaceutical agent. Its unique structure enables it to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown low micromolar IC50 values against cancer cell lines such as A2780 and WM35 . The mechanism of action may involve modulation of enzyme activity or receptor interactions.
- Antimicrobial Properties : The compound's functional groups may also confer antimicrobial activity, making it a candidate for developing new antibiotics .
Biochemical Studies
Research has focused on the compound's biochemical interactions:
- Enzyme Inhibition : Studies have suggested that the compound could inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications in managing conditions like cancer or infections .
- Cellular Mechanisms : Investigations into how the compound affects cellular mechanisms have shown promise in understanding its role in apoptosis and cell proliferation .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The sulfanyl group can participate in redox reactions, modulating the activity of redox-sensitive enzymes or signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Crystallographic and Conformational Analysis
- Crystal Packing : The target compound’s thioether chain likely induces bent conformations, as seen in 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide, where torsion angles (e.g., C1–S1–N1–C7 = -67.0°) influence hydrogen bonding .
- Hydrogen Bonding : Unlike sulfonamides (N–H⋯O(S)), the thioether’s weaker polarity may reduce intermolecular interactions, favoring van der Waals forces in solid-state packing .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | 2-Chloro-N-(4-Fluorophenyl)Acetamide | 2-Chloro-N-(3-Methylphenyl)Acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.75 | 201.62 | 183.63 |
| logP (Predicted) | ~2.8 | ~1.9 | ~2.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
Biological Activity
2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chloro group, a sulfanyl group, and an acetamide functional group, suggests various biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C12H14ClNOS
- Molecular Weight : 273.78 g/mol
The compound's structure allows for various chemical transformations, making it a versatile scaffold in drug design.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions and oxidation processes. Common reagents include sodium hydroxide and potassium carbonate for substitutions, while hydrogen peroxide can be used for oxidation. The synthesis steps are as follows:
- Formation of the chlorinated precursor.
- Introduction of the sulfanyl and acetamide groups through nucleophilic attack.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Analgesic Activity
Research has shown that derivatives of acetamides, including compounds related to this compound, exhibit analgesic properties. A study involving molecular docking on COX-1 and COX-2 enzymes revealed that certain derivatives showed significant binding affinity, suggesting potential as analgesics comparable to standard drugs like diclofenac sodium .
Antibacterial Activity
The antibacterial potential of acetamide derivatives has been evaluated against various bacterial strains. For instance, compounds structurally similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the range of 10–11 µM against strains such as Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
Emerging data indicate that compounds with similar structural motifs exhibit antiparasitic activity. For example, certain derivatives have shown lethal activity against Entamoeba histolytica with IC50 values significantly lower than those of established antiparasitic agents . This suggests a promising avenue for the development of new treatments for parasitic infections.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
